molecular formula C25H27N3O4 B11152348 ethyl 2-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

ethyl 2-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

Cat. No.: B11152348
M. Wt: 433.5 g/mol
InChI Key: GHWZERDUGIUPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with cyclohexanecarboxylic acid to form an intermediate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of cancer cells and bacteria. The quinazolinone moiety plays a key role in binding to these targets and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C25H27N3O4/c1-2-32-25(31)20-8-4-6-10-22(20)27-23(29)18-13-11-17(12-14-18)15-28-16-26-21-9-5-3-7-19(21)24(28)30/h3-10,16-18H,2,11-15H2,1H3,(H,27,29)

InChI Key

GHWZERDUGIUPIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.